molecular formula C9H5BrN2 B591991 3-Bromo-1H-indole-4-carbonitrile CAS No. 1186663-64-8

3-Bromo-1H-indole-4-carbonitrile

Cat. No. B591991
CAS RN: 1186663-64-8
M. Wt: 221.057
InChI Key: FFSJNHMOWYMQJQ-UHFFFAOYSA-N
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Description

3-Bromo-1H-indole-4-carbonitrile is a compound with the molecular formula C9H5BrN2 . It has a molecular weight of 221.06 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrN2/c10-7-5-12-8-3-1-2-6(4-11)9(7)8/h1-3,5,12H . The compound is solid at room temperature .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 221.05 g/mol . The compound has a topological polar surface area of 39.6 Ų .

Scientific Research Applications

3-Br-1H-indole-4-CN has a wide range of applications in scientific research. It has been used as a precursor for the synthesis of various indole derivatives, heterocyclic compounds, and other organic compounds. It has also been used as a reagent for the synthesis of various compounds such as indoles, imidazoles, and pyrroles. Furthermore, 3-Br-1H-indole-4-CN has been used in the synthesis of various drugs and other biologically active compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Br-1H-indole-4-CN in lab experiments include its versatility, its ability to act as a proton acceptor and a nucleophile, and its ability to act as a catalyst in the formation of various compounds. The main limitation of using 3-Br-1H-indole-4-CN in lab experiments is that the exact mechanism of action is not fully understood.

Future Directions

There are several potential future directions for research involving 3-Br-1H-indole-4-CN. These include further research into the biochemical and physiological effects of the compound, further research into the mechanism of action, and further research into the synthesis of various compounds using 3-Br-1H-indole-4-CN as a precursor. Additionally, further research into the potential applications of 3-Br-1H-indole-4-CN in drug discovery and medicinal chemistry is warranted.

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-bromo-1H-indole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-7-5-12-8-3-1-2-6(4-11)9(7)8/h1-3,5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSJNHMOWYMQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693846
Record name 3-Bromo-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1186663-64-8
Record name 3-Bromo-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine in DMF (0.796 g, 4.975 mmol) was added to a stirred solution of 1H-indole-4-carbonitrile (700 mg, 4.9295 mmol) in DMF (15 mL) at room temperature. The resulting mixture was stirred at room temperature for 2 hours. The reaction was monitored by TLC (10% ethylacetate in hexane). The reaction mixture was poured into ice water containing 0.5% ammonia and 0.5% sodium metabisulphite. The precipitate was collected, washed with cold water and dried to afford 850 mg of 3-Bromo-1H-indole-4-carbonitrile (78.41% yield).
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